N-prop-2-enylquinoxaline-6-carboxamide
Description
N-Prop-2-enylquinoxaline-6-carboxamide is a quinoxaline derivative characterized by a carboxamide group at the 6-position of the quinoxaline core and a propenyl (allyl) substituent on the nitrogen atom. Quinoxaline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, often modulated by substituent variations.
Properties
IUPAC Name |
N-prop-2-enylquinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-2-5-15-12(16)9-3-4-10-11(8-9)14-7-6-13-10/h2-4,6-8H,1,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPQNNNQGBECNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC2=NC=CN=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-prop-2-enylquinoxaline-6-carboxamide typically involves the reaction of quinoxaline derivatives with appropriate reagentsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-prop-2-enylquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
Scientific Research Applications
N-prop-2-enylquinoxaline-6-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-prop-2-enylquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit protein kinases involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The position and nature of substituents on the quinoxaline scaffold significantly influence molecular properties. Key comparisons include:
Table 1: Substituent and Molecular Weight Comparison
Key Observations :
- Functional Group Impact: The carboxamide group enhances hydrogen-bonding capacity compared to aldehydes (e.g., quinoxaline-2-carboxaldehyde ), which may improve pharmacokinetic properties.
- Alkyl vs. Aryl Substituents : Propenyl (allyl) groups introduce rotational flexibility, whereas propargyl (in 2a ) or ethyl groups (in compound 6 ) may confer steric or electronic differences.
Spectroscopic and Thermal Properties
Table 2: Thermal and Spectroscopic Data
Insights :
- The carboxamide C=O stretch in compound 6 (1635 cm$ ^{-1} $) is typical for such derivatives. The target compound’s IR would likely show a similar signal.
- Propenyl substituents may introduce distinct $ ^1H $-NMR signals (e.g., allylic protons at δ 5–6 ppm), differentiating it from propargyl analogs like 2a .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
